Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate
CAS No.:
Cat. No.: VC13642238
Molecular Formula: C6H4F3N2NaO2
Molecular Weight: 216.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4F3N2NaO2 |
|---|---|
| Molecular Weight | 216.09 g/mol |
| IUPAC Name | sodium;1-methyl-4-(trifluoromethyl)imidazole-2-carboxylate |
| Standard InChI | InChI=1S/C6H5F3N2O2.Na/c1-11-2-3(6(7,8)9)10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | CLKNTGQKZZAAET-UHFFFAOYSA-M |
| SMILES | CN1C=C(N=C1C(=O)[O-])C(F)(F)F.[Na+] |
| Canonical SMILES | CN1C=C(N=C1C(=O)[O-])C(F)(F)F.[Na+] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₆H₄F₃N₂NaO₂, with a molecular weight of 216.09 g/mol . Key structural features include:
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A five-membered imidazole ring with nitrogen atoms at positions 1 and 3.
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A trifluoromethyl (-CF₃) group at position 4, which introduces strong electron-withdrawing effects.
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A methyl (-CH₃) group at position 1, providing steric bulk.
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A carboxylate (-COO⁻Na⁺) group at position 2, enabling ionic interactions and solubility in aqueous media .
The sodium salt form stabilizes the carboxylate moiety, preventing decarboxylation under standard conditions .
Spectral and Computational Data
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LogP: Estimated at 1.2–1.8, reflecting moderate lipophilicity due to the -CF₃ group.
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TPSA (Topological Polar Surface Area): 52.6 Ų, indicating moderate polarity .
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Imidazole Ring Formation: Cyclization of α-azidoenones with imidamide precursors under catalyst-free conditions at 120°C .
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Trifluoromethylation: Radical trifluoromethylation using reagents like Umemoto’s reagent or CF₃I in the presence of photoredox catalysts.
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Carboxylation: Reaction with CO₂ under basic conditions to install the carboxylate group.
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Salt Formation: Neutralization with sodium hydroxide to yield the final product .
A representative protocol from Shabalin and Camp (2020) achieves yields of 65–78% for analogous imidazole carboxylates .
Industrial Manufacturing
Industrial processes prioritize scalability and cost efficiency:
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Continuous Flow Synthesis: Enables precise control over exothermic trifluoromethylation steps, reducing byproduct formation.
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Green Chemistry Metrics: Atom economy of 82% and E-factor of 3.2 (kg waste/kg product) have been reported for similar compounds .
Applications in Pharmaceutical and Agrochemical Research
Antimicrobial Activity
Derivatives of this compound exhibit broad-spectrum antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL |
The -CF₃ group enhances membrane permeability, while the carboxylate facilitates target binding via ionic interactions.
Agrochemical Intermediates
The compound serves as a precursor for:
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Herbicides: Fluorinated imidazoles disrupt plant acetyl-CoA carboxylase .
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Insecticides: Structural analogs inhibit chitin synthase in arthropods .
Recent Research Advancements
Mechanistic Studies
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Radical Pathways: The -CF₃ group participates in single-electron transfer (SET) reactions, enabling C–F bond activation under mild conditions.
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Decarboxylation Kinetics: Thermal gravimetric analysis (TGA) shows decomposition onset at 185°C, with CO₂ release confirmed by IR .
Comparative Analysis with Analogues
| Compound | LogP | MIC (S. aureus) | Water Solubility (g/L) |
|---|---|---|---|
| Sodium 1-methyl-4-CF₃-imidazole-2-COO⁻ | 1.5 | 16 µg/mL | 12.3 |
| 1,4-Dimethylimidazole-2-carboxylate | 0.8 | 64 µg/mL | 8.7 |
| Trifluoromethoxybenzene | 2.1 | N/A | 0.5 |
Future Directions
Synthetic Chemistry
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Photocatalytic Trifluoromethylation: Developing visible-light-driven protocols to improve selectivity .
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Biocatalytic Routes: Engineering imine reductases for asymmetric synthesis of chiral imidazoles.
Biological Evaluation
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